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Compound Name: AMINOTETRAHYDROPYRAN-3-
oL

Cat. No.: B1145043

\ J

This technical guide provides a comprehensive overview of the spectroscopic data for TRANS-
4-AMINOTETRAHYDROPYRAN-3-OL (CAS No: 215940-92-4).[1][2][3][4] Designed for
researchers, scientists, and professionals in drug development, this document presents
predicted and characteristic spectroscopic data, detailed experimental protocols, and a logical
workflow for the structural elucidation of this compound.

Molecular Structure and Properties:

e Molecular Formula: CsH11NO2[1][2][3][4]

e Molecular Weight: 117.15 g/mol [1][2][3][4]
e Exact Mass: 117.078978594 Da[1]

e Physical Form: Solid[2]

e Boiling Point: 234.2°C at 760 mmHg[2]

Spectroscopic Data Summary
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The following tables summarize the predicted and expected spectroscopic data for TRANS-4-

AMINOTETRAHYDROPYRAN-3-OL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: DMSO-ds, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.8-3.6 m 2H O-CH:
~3.5 m 1H CH-OH
~3.2 m 2H O-CH:
~2.8 m 1H CH-NH:
~2.5 brs 3H NHz2, OH
~1.8 m 1H CHz (axial)
~1.4 m 1H CHz (equatorial)

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: DMSO-ds, 100 MHZz)

Chemical Shift (6, ppm) Assignment
~70.0 C-OH
~68.5 O-CH:
~65.0 O-CH:
~55.0 C-NH:2
~30.0 CH2
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
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Wavenumber . . . .

(cm-?) Intensity Functional Group Vibration Mode
3400 - 3200 Strong, Broad O-H, N-H Stretching

2960 - 2850 Medium-Strong C-H Stretching

1650 - 1580 Medium N-H Bending

1470 - 1430 Medium C-H Bending

1150 - 1050 Strong C-O0 Stretching

1100 - 1000 Strong C-N Stretching

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z lon Notes

Molecular ion peak
118.0863 [M+H]*+

(protonated)
117.0789 [M]* Molecular ion peak
100.0762 [M-NHs]* Loss of ammonia
99.0708 [M-H20]* Loss of water

Loss of formaldehyde from the
87.0551 [M-CH20]* ]

ring

Fragmentation of the pyran
71.0602 [M-C2H40]* _

ring
57.0704 [CaHo]* Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
solid organic compound such as TRANS-4-AMINOTETRAHYDROPYRAN-3-OL.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (*3C) chemical environments in the
molecule.

Methodology:

e Sample Preparation: Accurately weigh approximately 5-10 mg of TRANS-4-
AMINOTETRAHYDROPYRAN-3-OL and dissolve it in ~0.7 mL of a deuterated solvent (e.g.,
DMSO-ds or CDCIs) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
e 'H NMR Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-
degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to
achieve a good signal-to-noise ratio (typically 16 or 32 scans).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.[6][7][8][9]

o Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are
typically required.[10]

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and
DEPT-135) can be performed to differentiate between CH, CHz, and CHs groups.[6][8][9]

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an
internal standard. Integrate the H NMR signals to determine the relative number of protons
in each environment.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid TRANS-4-AMINOTETRAHYDROPYRAN-3-OL directly
onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.[11]

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an
ATR accessory.[11]

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal.
o Record the sample spectrum over the range of 4000-400 cm~1.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final absorbance or transmittance spectrum.
Identify the characteristic absorption bands and correlate them to specific functional groups.
[11][12]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

o Sample Preparation: Prepare a dilute solution of TRANS-4-AMINOTETRAHYDROPYRAN-
3-0OL in a suitable volatile solvent such as methanol or acetonitrile (typically ~1 mg/mL).[13]
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Further dilute this stock solution to a final concentration of approximately 10 pg/mL.[13]

e Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).[14][15]

o Data Acquisition (ESI):

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of
100-150°C.

» Data Acquisition (EI):
o Introduce the sample into the ion source, where it is vaporized by heating.[16]

o Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to
induce ionization and fragmentation.[14][16]

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to
determine the elemental composition of the ions.[14]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic
compound using multiple spectroscopic techniques.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1145043?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

